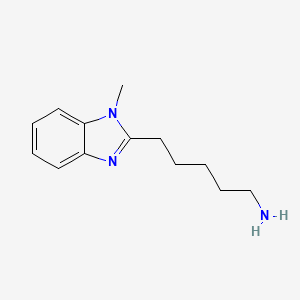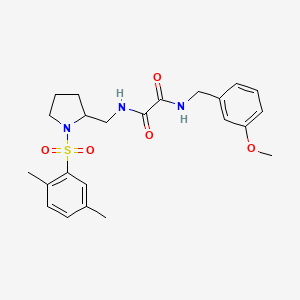![molecular formula C25H18ClN5O B2439318 3-[1-ベンジル-3-(ピリジン-3-イル)-1H-ピラゾール-4-イル]-N-(2-クロロフェニル)-2-シアノプロプ-2-エナミド CAS No. 1808405-57-3](/img/structure/B2439318.png)
3-[1-ベンジル-3-(ピリジン-3-イル)-1H-ピラゾール-4-イル]-N-(2-クロロフェニル)-2-シアノプロプ-2-エナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C25H18ClN5O and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!「3-[1-ベンジル-3-(ピリジン-3-イル)-1H-ピラゾール-4-イル]-N-(2-クロロフェニル)-2-シアノプロプ-2-エナミド」の科学研究における応用に関する包括的な分析を以下に示します。
抗がん研究
この化合物は、がん細胞増殖に関与する特定の酵素や経路を阻害する能力を持つため、抗がん研究で可能性を示しています。 研究によると、この化合物はがん細胞でアポトーシス(プログラム細胞死)を誘導することが示されており、新しいがん治療法の開発のための有望な候補となっています .
抗炎症作用
研究により、この化合物は有意な抗炎症作用を持つことが示されています。この化合物は、プロ炎症性サイトカインの産生を阻害し、さまざまなモデルで炎症を軽減できます。 これは、関節炎や炎症性腸疾患などの炎症性疾患の治療のための潜在的な候補となっています .
抗菌活性
この化合物は、抗菌作用について調査されてきました。この化合物は、さまざまな細菌や真菌病原体に対して有効であることが示されています。 この広域スペクトル抗菌活性は、新しい抗生物質や抗真菌剤の開発における可能性を示唆しています .
神経保護効果
研究では、この化合物の神経保護効果、特にアルツハイマー病やパーキンソン病などの神経変性疾患のモデルにおいて調査されてきました。 この化合物は、酸化ストレスとアポトーシスからニューロンを保護するようで、これらの疾患の進行を遅らせるのに役立つ可能性があります .
抗ウイルス研究
最近の研究では、この化合物の抗ウイルス可能性が調査されてきました。この化合物は、インフルエンザや単純ヘルペスウイルスなど、いくつかのウイルスに対して活性を示しています。これは、新しい抗ウイルス薬に開発される可能性を示唆しています。
これらの応用は、さまざまな科学研究分野における「3-[1-ベンジル-3-(ピリジン-3-イル)-1H-ピラゾール-4-イル]-N-(2-クロロフェニル)-2-シアノプロプ-2-エナミド」の多様な可能性を強調しています。それぞれの応用は、さらなる調査と開発のための独自の道を提供しています。
特性
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O/c26-22-10-4-5-11-23(22)29-25(32)20(14-27)13-21-17-31(16-18-7-2-1-3-8-18)30-24(21)19-9-6-12-28-15-19/h1-13,15,17H,16H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHPSWPCISMIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
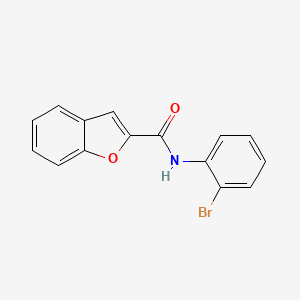
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)
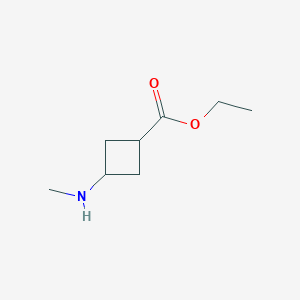
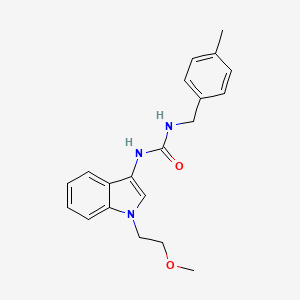
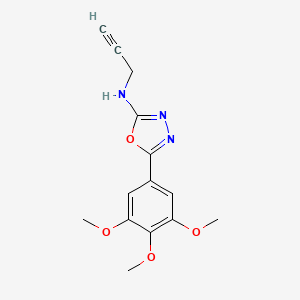

![4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2439244.png)
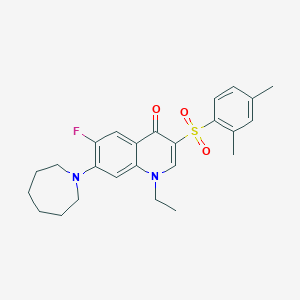
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2439248.png)
![4-(morpholin-4-ylsulfonyl)-N-{[4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2439250.png)
![N-(2,3-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2439251.png)
![4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2439254.png)
